![molecular formula C12H15ClO2S B13806779 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid CAS No. 6951-12-8](/img/structure/B13806779.png)
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is an organic compound that features a phenyl ring substituted with a 2-chloroethyl sulfanyl group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-(chloromethyl)phenyl sulfide and 2-chloroethyl sulfide.
Reaction Conditions: The intermediate compounds undergo a series of reactions, including nucleophilic substitution and esterification, to form the final product. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents.
Industrial Production Methods: Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the sulfanyl group.
3-(4-Methylphenyl)propanoic acid: Similar structure but has a methyl group instead of the chloroethyl sulfanyl group.
3-(4-{[(2-Bromoethyl)sulfanyl]methyl}phenyl)propanoic acid: Similar structure but with a bromoethyl group instead of the chloroethyl group.
Uniqueness
3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is unique due to the presence of the chloroethyl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and development.
属性
CAS 编号 |
6951-12-8 |
|---|---|
分子式 |
C12H15ClO2S |
分子量 |
258.76 g/mol |
IUPAC 名称 |
3-[4-(2-chloroethylsulfanylmethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-7-8-16-9-11-3-1-10(2-4-11)5-6-12(14)15/h1-4H,5-9H2,(H,14,15) |
InChI 键 |
HERXCPLQLPGVGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)O)CSCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
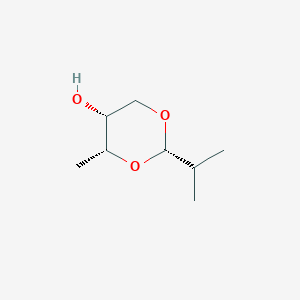
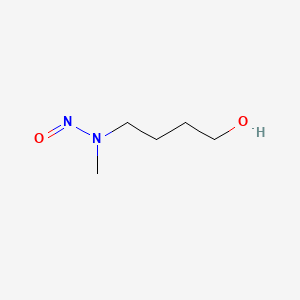

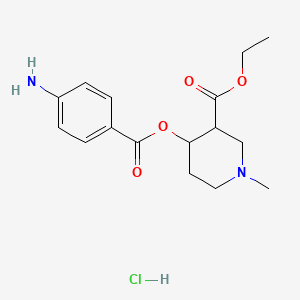
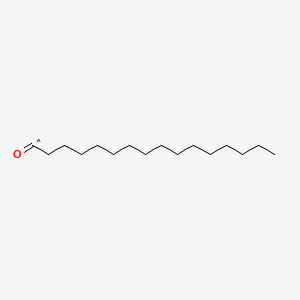
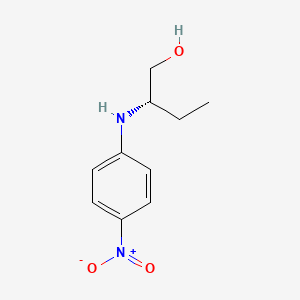
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
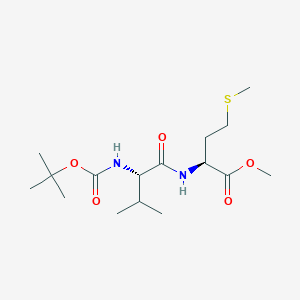
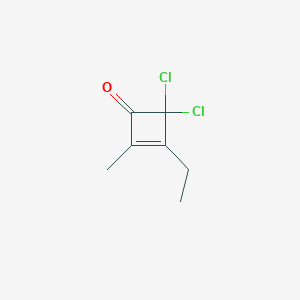

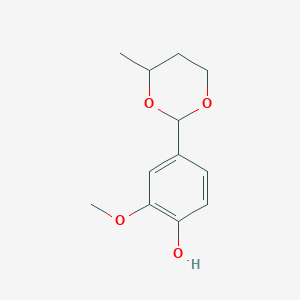
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)

